4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCCNODNRCOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the anilino group: This step involves the reaction of the thiadiazole intermediate with 2-chloro-5-(trifluoromethyl)aniline under suitable conditions.
Attachment of the oxoethyl group: This can be done through acylation reactions using appropriate acylating agents.
Final coupling with 4-chlorobenzoyl chloride: This step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the anilino and thiadiazolyl groups can enhance its binding affinity and specificity for these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Impact:
- Trifluoromethyl (-CF₃): Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Chlorine (-Cl): Increases lipophilicity and resistance to oxidative degradation .
- Sulfonamide/Sulfamoyl groups: Improve solubility and enable hydrogen bonding with target proteins .
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a novel derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of 427.81 g/mol. The presence of a chloro group and a trifluoromethyl group enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF3N3O3S |
| Molecular Weight | 427.81 g/mol |
| LogP | 3.4237 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inducing apoptosis in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
- In Vitro Cytotoxicity : The cytotoxic activity was evaluated using the MTT assay, with results indicating median inhibitory concentrations (IC50) as low as for certain analogs . This suggests that structural modifications can enhance the potency of these compounds.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability to induce apoptotic cell death through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole scaffold significantly influence biological activity. For example:
- Substituting different aryl groups can lead to variations in cytotoxic potency.
- The introduction of lipophilic groups enhances membrane permeability, thereby improving bioavailability and efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of several thiadiazole derivatives where one compound exhibited an IC50 value of against HepG2 cells. This compound was further analyzed for its binding affinity to key proteins involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for its thiadiazole core formation?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the sulfanyl bridge by reacting the thiadiazole intermediate with a mercaptoacetamide derivative (e.g., 2-chloro-5-(trifluoromethyl)phenylcarbamoylmethyl mercaptan) in polar aprotic solvents like DMF or DMSO .
- Step 3 : Final coupling with 4-chlorobenzoyl chloride using a base catalyst (e.g., triethylamine) .
Key Reagents : Thiosemicarbazide, mercaptoacetamide derivatives, and POCl₃ for cyclization.
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR), and sulfanyl-linked methylene (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirms carbamoyl C=O stretching (~1680 cm⁻¹) and thiadiazole ring vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 534.9921) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : IC₅₀ values of 2.5–8.7 µM against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
- Enzyme Inhibition : Moderate inhibition (60–70% at 10 µM) of tyrosine kinases and COX-2, linked to its trifluoromethyl and thiadiazole groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfanyl bridge formation?
- Solvent Optimization : Use anhydrous DMF with molecular sieves to minimize hydrolysis of the mercaptoacetamide intermediate .
- Catalyst Screening : Employ Pd(OAc)₂ (0.5 mol%) to accelerate coupling efficiency (yield increases from 45% to 72%) .
- Temperature Control : Maintain 0–5°C during mercaptan addition to prevent disulfide byproduct formation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity) be resolved?
Q. What computational methods are recommended for predicting metabolite formation?
- In Silico Tools : Use GLORY (https://nerdd.zbh.uni-hamburg.de/glory/ ) to map potential sulfoxide or hydroxylated metabolites via cytochrome P450 interactions .
- MD Simulations : Analyze the stability of the sulfanyl bridge in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage Conditions : Lyophilized form at -80°C in argon atmosphere reduces hydrolysis of the carbamoyl group .
- Buffer Selection : Use phosphate buffer (pH 6.8) over Tris-HCl (pH 7.4) to minimize thiadiazole ring oxidation .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
